

Application Notes: GLP-1 Receptor Binding Assay for Shanzhiside Methyl Ester

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Compound of Interest		
Compound Name:	Shanzhiside methyl ester	
Cat. No.:	B208066	Get Quote

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Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the treatment of type 2 diabetes and obesity. The GLP-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that, upon activation, stimulates insulin secretion, suppresses glucagon release, and promotes satiety.[1][2][3][4] **Shanzhiside methyl ester**, an iridoid glycoside isolated from Lamiophlomis rotata, has been identified as a small molecule agonist of the GLP-1 receptor.[5] [6][7] Characterizing the binding affinity of novel small molecules like **Shanzhiside methyl ester** to the GLP-1R is a critical step in drug discovery and development.

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of **Shanzhiside methyl ester** for the human GLP-1 receptor.

Principle of the Assay

This protocol employs a competitive binding assay format. A constant concentration of a radiolabeled ligand with known high affinity for the GLP-1R (e.g., [1251]-GLP-1(7-36) or [1251]-Exendin-4) is incubated with a source of GLP-1 receptors (e.g., cell membranes from a stable cell line expressing the human GLP-1R). **Shanzhiside methyl ester** is added at increasing concentrations. By competing for the same binding site, **Shanzhiside methyl ester** will displace the radioligand in a concentration-dependent manner. The amount of bound

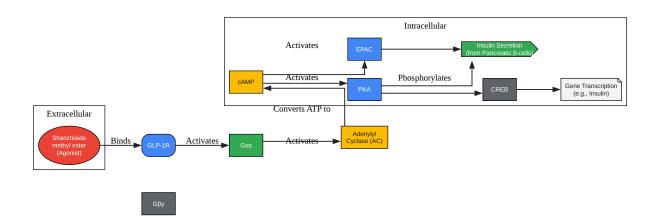


radioactivity is measured, and the concentration of **Shanzhiside methyl ester** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

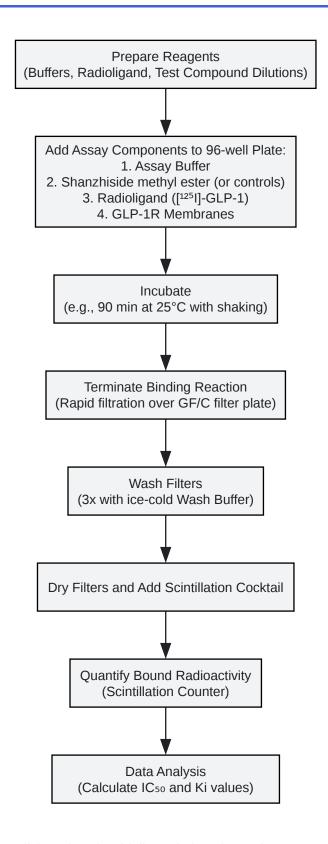
GLP-1 Receptor Signaling Pathway

Upon agonist binding, the GLP-1 receptor predominantly couples to the G α s protein, activating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic AMP (cAMP).[1][2][8][9] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which collectively mediate the downstream effects, including enhanced glucosestimulated insulin secretion from pancreatic β -cells.[3][9][10] The receptor can also couple to other G proteins and signal through β -arrestin pathways.[1][8]









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